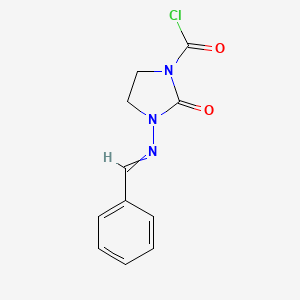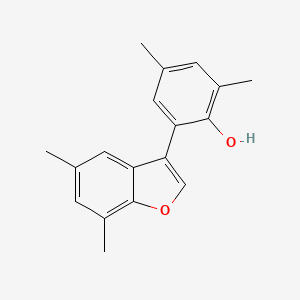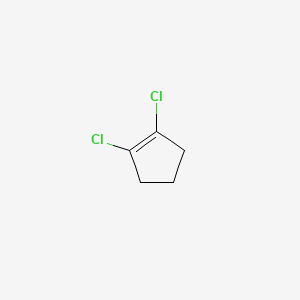
1-(Ethoxytrisulfanyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethoxytrisulfanyl)butan-1-one is an organic compound characterized by the presence of an ethoxy group and a trisulfanyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxytrisulfanyl)butan-1-one typically involves multi-step organic reactions. One common method includes the reaction of butanone with ethoxytrisulfanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This can include continuous flow reactors and advanced purification techniques to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethoxytrisulfanyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trisulfanyl group to thiols or disulfides.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, disulfides.
Substitution Products: Various substituted butanones.
Wissenschaftliche Forschungsanwendungen
1-(Ethoxytrisulfanyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Ethoxytrisulfanyl)butan-1-one involves its interaction with molecular targets through its functional groups. The trisulfanyl group can participate in redox reactions, while the ethoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(Methoxytrisulfanyl)butan-1-one
- 1-(Propoxytrisulfanyl)butan-1-one
- 1-(Butoxytrisulfanyl)butan-1-one
Comparison: 1-(Ethoxytrisulfanyl)butan-1-one is unique due to its specific ethoxy group, which can influence its chemical reactivity and solubility compared to similar compounds with different alkoxy groups. This uniqueness can make it more suitable for certain applications, particularly where specific solubility or reactivity profiles are required.
Eigenschaften
CAS-Nummer |
61268-27-7 |
|---|---|
Molekularformel |
C6H12O2S3 |
Molekulargewicht |
212.4 g/mol |
IUPAC-Name |
S-(ethoxydisulfanyl) butanethioate |
InChI |
InChI=1S/C6H12O2S3/c1-3-5-6(7)9-11-10-8-4-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
CQLJDEPWFHNRMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)SSSOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


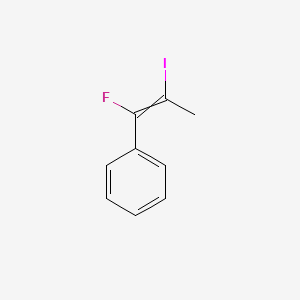
![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)
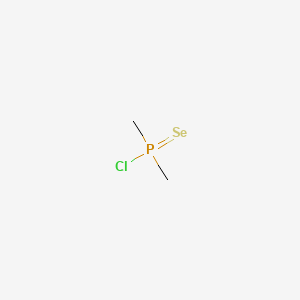

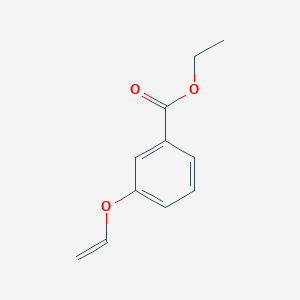
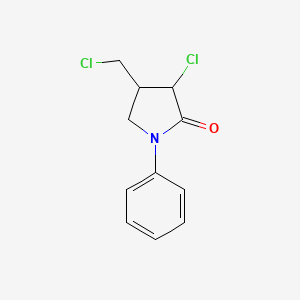
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
